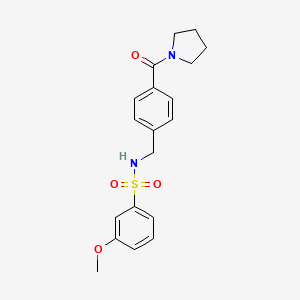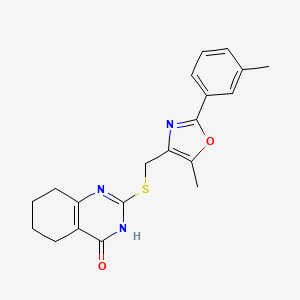
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as F-Phenmetrazine, is a chemical compound that belongs to the phenylmorpholine class. It is a synthetic stimulant drug that is chemically related to phenmetrazine, a drug that was previously used as an appetite suppressant. F-Phenmetrazine is a relatively new research chemical that has gained popularity among the scientific community due to its potential as a research tool.
科学的研究の応用
Pharmacological Research
This compound has potential applications in pharmacological research due to its structural similarity to known psychoactive substances. It could serve as a lead compound for the development of new therapeutic agents targeting neurological disorders. The compound’s interactions with various neurotransmitter systems, such as dopamine and serotonin, can be studied to understand its effects on the central nervous system .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to synthesize novel drug candidates. Its unique chemical structure allows for the exploration of structure-activity relationships (SAR) by modifying functional groups to enhance efficacy or reduce toxicity. This can lead to the discovery of new medications with improved pharmacokinetic and pharmacodynamic profiles .
Biochemistry
Biochemists can explore the compound’s role in biological systems, particularly in enzyme inhibition or activation. By studying its interaction with specific enzymes, researchers can gain insights into metabolic pathways and potentially develop inhibitors to regulate biochemical processes involved in diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its thioether and ketone functional groups make it a valuable precursor for various synthetic routes, enabling the construction of complex molecules for further chemical investigation .
Chemical Engineering
In chemical engineering, this compound’s properties can be analyzed for process optimization in pharmaceutical manufacturing. Its thermal stability and reactivity are crucial factors in designing efficient and scalable production processes .
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS2/c1-17-12-6-7-15(8-12)13(16)9-18-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKWAJFBDJRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946765.png)

![2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2946768.png)
![3-Methyl-6-[2-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2946769.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)




![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)
![3-(2H-1,3-benzodioxol-5-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2946779.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)
